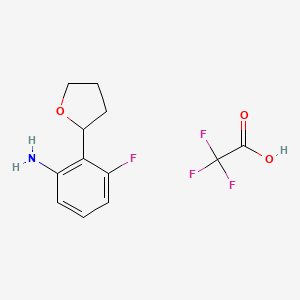
2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide" is a derivative of benzodiazole, which is a heterocyclic compound with a core structure that combines benzene and diazole. The benzodiazole derivatives are known for their diverse pharmacological properties, including anticonvulsant, antimicrobial, and anti-inflammatory activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzodiazole derivatives typically involves the formation of the core benzodiazole ring followed by various functionalization reactions to introduce different substituents. For example, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides involves alkylation of a quinazolinone precursor with 1-chloromethylbenzene in a dimethylformamide environment with potassium carbonate at elevated temperatures . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives is characterized by the presence of the benzodiazole ring and the acetamide moiety. The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide reveals that the dihedral angles between the benzothiazol-2-yl ring system and the acetamide group can vary, indicating some degree of rotational freedom around the amide bond . This structural flexibility could influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazole derivatives, such as solubility, melting point, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. The pKa values of benzothiazole acetamide derivatives have been determined, indicating the protonation states under physiological conditions . These properties are essential for the absorption, distribution, metabolism, and excretion (ADME) of the compounds. The photophysical properties of benzothiazole acetamides have also been studied, showing that hydrogen bonding can significantly affect their solid-state properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Janardhan et al. (2014) introduced a synthetic route involving 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks for forming thiazolo[3,2-a]pyrimidinone products. This method offers a way to produce ring annulated compounds with potential biological activities in acceptable yields (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).
Antimicrobial Applications
- Rezki (2016) conducted a study on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus. The synthesized compounds showed promising antimicrobial activities against a variety of gram-positive, gram-negative bacteria, and fungal strains, highlighting the potential of benzothiazole derivatives in antimicrobial drug development (Rezki, N., 2016).
Pharmacological Research
- The study by Stec et al. (2011) focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR. It aimed to improve metabolic stability by examining alternative heterocyclic analogues, which could inform the design of new pharmacologically active compounds with enhanced drug-like properties (Stec, M. M., Andrews, K., Booker, S., et al., 2011).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which are structurally similar to the compound , often target enzymes or proteins that play crucial roles in biological processes. For example, some benzimidazole derivatives have been found to inhibit the Serine/threonine-protein kinase Chk1 .
Mode of Action
The interaction of benzimidazole derivatives with their targets often results in the inhibition of the target’s function, leading to a disruption in the biological process in which the target is involved .
Biochemical Pathways
Benzimidazole derivatives often affect pathways related to cell division and growth, which could explain their potential use in cancer treatment .
Pharmacokinetics
Similar compounds often have good absorption and distribution profiles, while their metabolism and excretion can vary .
Result of Action
Benzimidazole derivatives often lead to cell cycle arrest and apoptosis in cancer cells .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTIAOGPYOAVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)


![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)
